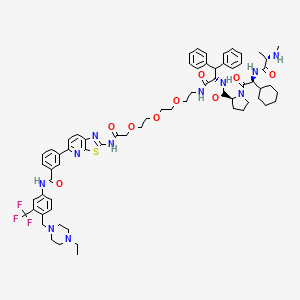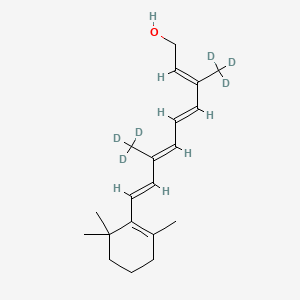
Retinol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinol is a vital micronutrient and an endogenous metabolite that plays a crucial role in various physiological processes, including vision, immune function, and cellular communication . The deuterium labeling in Retinol-d6 makes it particularly useful in scientific research as it allows for precise tracking and quantification in metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Retinol-d6 typically involves the incorporation of deuterium atoms into the retinol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to isolate the deuterium-labeled retinol from other by-products. The final product is then subjected to quality control tests to ensure its isotopic purity and chemical stability .
Análisis De Reacciones Químicas
Types of Reactions
Retinol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to retinaldehyde-d6 and further to retinoic acid-d6.
Reduction: This compound can be reduced to retinyl esters-d6, which are storage forms of vitamin A in the body.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used in the presence of a base such as pyridine.
Major Products
Oxidation: Retinaldehyde-d6, Retinoic acid-d6
Reduction: Retinyl esters-d6
Substitution: Various retinyl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Retinol-d6 has a wide range of applications in scientific research:
Mecanismo De Acción
Retinol-d6 exerts its effects through its conversion to biologically active metabolites such as retinoic acid-d6These receptors function as ligand-inducible transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis . The binding of retinoic acid-d6 to these receptors leads to the activation or repression of target genes, thereby modulating various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Retinol-d4: Another deuterium-labeled form of retinol with four deuterium atoms.
Retinol-d8: Contains eight deuterium atoms and is used for similar research purposes.
Uniqueness
Retinol-d6 is unique due to its specific deuterium labeling, which provides a balance between isotopic enrichment and structural similarity to natural retinol. This makes it an ideal tracer for metabolic studies without significantly altering the compound’s biological activity .
Propiedades
Fórmula molecular |
C20H30O |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,2D3 |
Clave InChI |
FPIPGXGPPPQFEQ-ILKHKWFDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C(=C\CO)/C=C/C=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H] |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


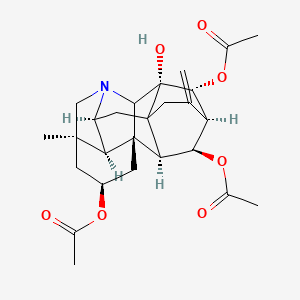

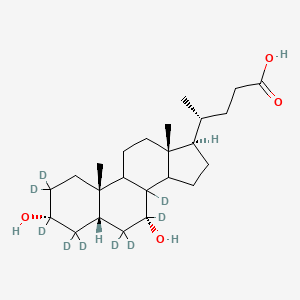
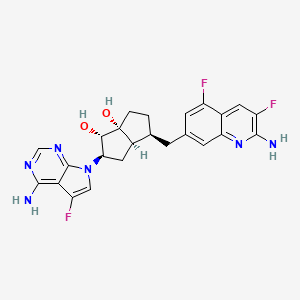
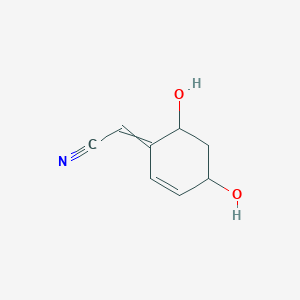
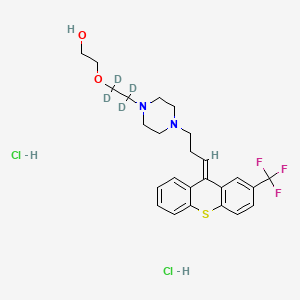
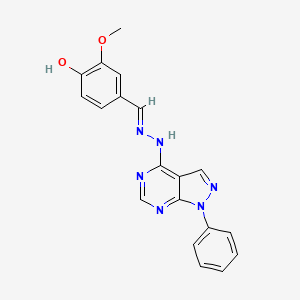
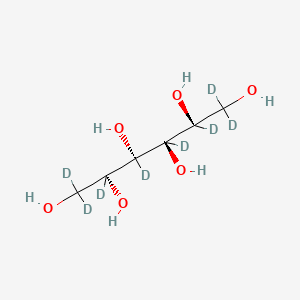
![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
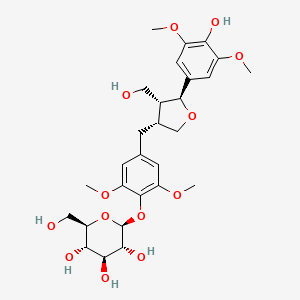
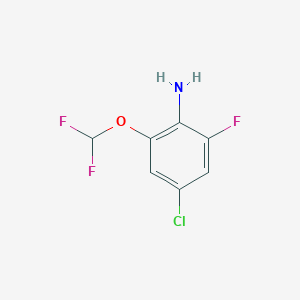
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
